molecular formula C20H25Cl2N3O5S B1673096 JTC-017 CAS No. 357330-77-9

JTC-017

Cat. No.: B1673096
CAS No.: 357330-77-9
M. Wt: 490.4 g/mol
InChI Key: DFHUSLVYQHBBEV-UHFFFAOYSA-N
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Description

JTC-017 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTC-017 typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the benzamide core, followed by the introduction of chloro, diethylamino, sulfonyl, dimethylamino, methoxy, and hydroxy groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

JTC-017 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro groups may result in the formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could make it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, JTC-017 may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of JTC-017 would depend on its specific interactions with molecular targets. These interactions could involve binding to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to JTC-017 include other substituted benzamides, such as:

  • Benzamide, 3,5-dichloro-N-(3-(dimethylamino)-2-methoxyphenyl)-4-hydroxy-
  • Benzamide, 3,5-dichloro-N-(5-((diethylamino)sulfonyl)-2-methoxyphenyl)-4-hydroxy-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

357330-77-9

Molecular Formula

C20H25Cl2N3O5S

Molecular Weight

490.4 g/mol

IUPAC Name

3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide

InChI

InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27)

InChI Key

DFHUSLVYQHBBEV-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide
JTC-017

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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